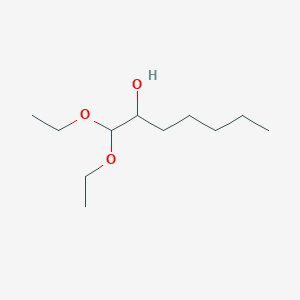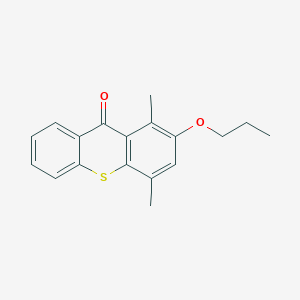
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various industrial applications, particularly in the field of photopolymerization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one typically involves the reaction of 1,4-dimethylthioxanthone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a photoinitiator in photopolymerization processes for the production of coatings, inks, and adhesives.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Employed in the manufacturing of UV-curable resins and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one primarily involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species initiate polymerization reactions by breaking the double bonds in monomers, leading to the formation of polymers. In biological applications, the compound’s photodynamic properties can induce cell death in targeted cancer cells through the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diethyl-9H-thioxanthen-9-one
- 1-Chloro-4-propoxy-9H-thioxanthen-9-one
- 2-Isopropyl-9H-thioxanthen-9-one
Uniqueness
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of the propoxy group enhances its solubility and reactivity, making it more efficient as a photoinitiator compared to its analogs.
Properties
CAS No. |
106221-21-0 |
|---|---|
Molecular Formula |
C18H18O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,4-dimethyl-2-propoxythioxanthen-9-one |
InChI |
InChI=1S/C18H18O2S/c1-4-9-20-14-10-11(2)18-16(12(14)3)17(19)13-7-5-6-8-15(13)21-18/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
VLCLIXCAGAZBDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C(=C1)C)SC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
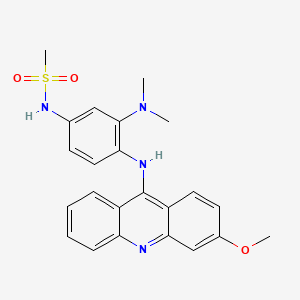
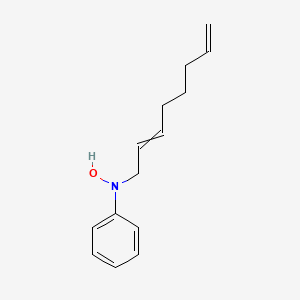
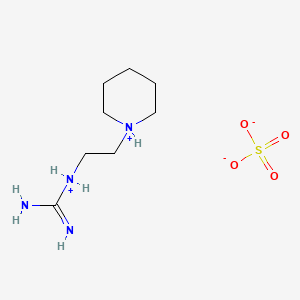
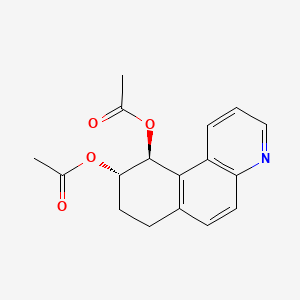
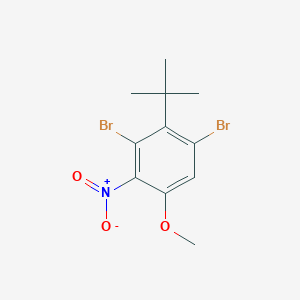
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
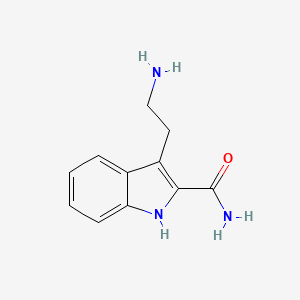
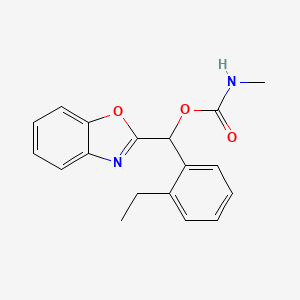

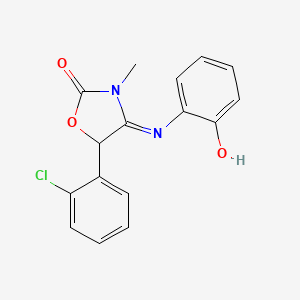
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
